Aspidospermine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

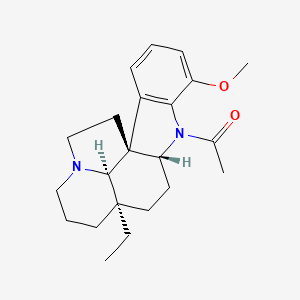

Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma. It has garnered significant interest due to its complex structure and biological activities. This compound is known for its antiparasitic properties and has been a popular target for total synthesis in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aspidospermine involves several steps, often starting with the formation of the indole ring system. One notable method is the Fischer indole synthesis, which is widely used in the preparation of indole alkaloids . Another approach involves the ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition reaction sequence, which provides the desired tricyclic product as a single diastereomer .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings using various synthetic routes .

Analyse Chemischer Reaktionen

Types of Reactions: Aspidospermine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Aspidospermine has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex synthetic strategies and reaction mechanisms.

Medicine: Its antiparasitic properties make it a potential candidate for developing new therapeutic agents.

Wirkmechanismus

Aspidospermine exerts its effects through several molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response in cells. The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle regulation, and apoptosis . At higher concentrations, this compound increases the expression of genes associated with endoplasmic reticulum stress and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Aspidospermine is part of the Aspidosperma alkaloids family, which includes over 250 structurally complex indole alkaloids . Similar compounds include:

Aspidospermidine: Another indole alkaloid with a similar structure and biological activity.

Vincadine: An indole alkaloid with notable pharmacological properties.

Eburnamine: Known for its biological activities and structural similarity to this compound.

This compound stands out due to its unique tricyclic structure and significant antiparasitic properties, making it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Aspidospermine is an indole alkaloid derived from various species of the Aspidosperma genus, particularly Aspidosperma subincanum and Aspidosperma tomentosum. This compound has garnered attention for its diverse biological activities, including antiprotozoal, cytotoxic, and genotoxic effects. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its complex indole structure, which contributes to its pharmacological properties. The molecular formula is C₁₈H₁₉N₃O₃, and it exhibits a range of biological activities attributed to its structural features.

Antiprotozoal Activity

This compound has demonstrated significant antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that this compound exhibits an IC50 value against chloroquine-resistant strains, showcasing its potential as an antimalarial agent.

- In Vitro Studies : Mitaine-Offer et al. (2002) reported that this compound showed activity against both chloroquine-sensitive and resistant strains of P. falciparum .

Cytotoxic and Genotoxic Effects

Research indicates that this compound possesses cytotoxic and genotoxic properties. Coatti et al. (2016) found that this compound exhibited cytotoxicity starting at concentrations as low as 75 μM and genotoxicity at 50 μM when tested in vitro .

- Cell Lines Tested : The cytotoxic effects were evaluated on various cancer cell lines, including A549 (lung adenocarcinoma) and HT29 (colon adenocarcinoma), where it showed significant inhibitory effects.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | >30.0 |

| HT29 | >30.0 |

Antitumor Activity

The potential of this compound in cancer treatment has been highlighted in several studies. Its ability to inhibit tumor cell proliferation makes it a candidate for further research in oncology.

- Mechanism of Action : this compound's mechanism may involve the induction of apoptosis in cancer cells, although specific pathways are still under investigation.

Pharmacological Studies

Pharmacological investigations have revealed a range of activities associated with this compound:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : Demonstrates potential in reducing inflammation markers.

- Analgesic : Provides pain relief in experimental models.

Case Studies and Research Findings

- Study on Malaria Treatment : A study by Chierrito et al. (2014) evaluated the antiprotozoal activity of several alkaloids from Aspidosperma species, including this compound, confirming its efficacy against resistant strains of malaria .

- Cytotoxicity Assessment : In a study conducted by Wu et al. (2009), this compound was tested alongside other alkaloids for cytotoxic effects on human cancer cell lines, supporting its potential as an anticancer agent .

Eigenschaften

CAS-Nummer |

1935-07-5 |

|---|---|

Molekularformel |

C22H30N2O2 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |

InChI |

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |

InChI-Schlüssel |

ARQOGCYMPUOVHK-ZHHKINOHSA-N |

Isomerische SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |

Kanonische SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |

melting_point |

208 - 209 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.